molecular formula C26H29N3O2 B11149812 N-(3,3-diphenylpropyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

N-(3,3-diphenylpropyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

Cat. No.: B11149812
M. Wt: 415.5 g/mol
InChI Key: FICOEPQFOCZIMK-UHFFFAOYSA-N
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Description

N-(3,3-diphenylpropyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide: is a complex organic compound with a unique structure that includes a cycloheptapyridazine ring and a diphenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3-diphenylpropyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the cycloheptapyridazine core, followed by the introduction of the diphenylpropyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: In biological research, the compound can be used to study enzyme interactions and receptor binding due to its specific molecular configuration.

Medicine: In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: In the industrial sector, the compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(3,3-diphenylpropyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Uniqueness: The uniqueness of this compound lies in its specific combination of the cycloheptapyridazine ring and the diphenylpropyl group, which imparts distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H29N3O2

Molecular Weight

415.5 g/mol

IUPAC Name

N-(3,3-diphenylpropyl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide

InChI

InChI=1S/C26H29N3O2/c30-25(19-29-26(31)18-22-14-8-3-9-15-24(22)28-29)27-17-16-23(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-2,4-7,10-13,18,23H,3,8-9,14-17,19H2,(H,27,30)

InChI Key

FICOEPQFOCZIMK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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